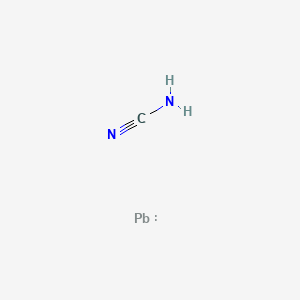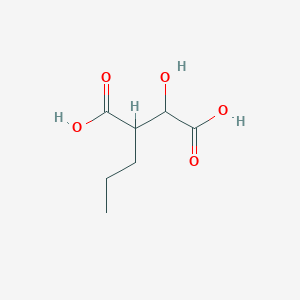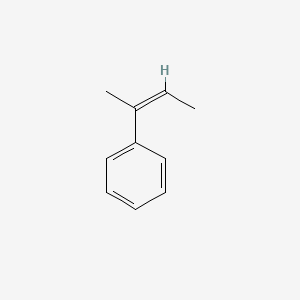
2-Phenyl-2-butene
概要
説明
2-Phenyl-2-butene is an organic compound with the molecular formula C₁₀H₁₂. It is an alkene with a phenyl group attached to the second carbon of the butene chain. This compound exists in two geometric isomers: the (E)-isomer and the (Z)-isomer, which differ in the spatial arrangement of the substituents around the double bond.
作用機序
Mode of Action
It’s worth noting that alkenes like 2-phenyl-2-butene can undergo electrophilic addition reactions . For instance, they can react with haloacids such as HBr to form new compounds . This reaction involves the π electrons of the alkene acting as a base and extracting the acidic proton of HBr .
Biochemical Pathways
The compound’s potential to undergo electrophilic addition reactions suggests it could participate in various biochemical reactions and potentially affect multiple pathways .
Pharmacokinetics
Its physical and chemical properties, such as boiling point and critical temperature , can influence its bioavailability and pharmacokinetics.
Result of Action
Its potential to undergo electrophilic addition reactions suggests it could lead to the formation of new compounds within the body .
Action Environment
Environmental factors such as temperature and pressure can influence the stability and efficacy of this compound . For instance, its boiling point and critical temperature can affect its state (liquid or gas) and thus its interaction with biological systems .
準備方法
Synthetic Routes and Reaction Conditions
2-Phenyl-2-butene can be synthesized through several methods, including:
Aldol Condensation: This method involves the reaction of benzaldehyde with acetone in the presence of a base to form 2-phenyl-2-butanol, which is then dehydrated to yield this compound.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with crotonaldehyde, followed by dehydration to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The specific methods and catalysts used can vary depending on the desired isomer and the scale of production.
化学反応の分析
Types of Reactions
2-Phenyl-2-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid or benzaldehyde, depending on the oxidizing agent and conditions used.
Reduction: Hydrogenation of this compound can yield 2-phenylbutane.
Substitution: It can undergo electrophilic addition reactions, such as the addition of hydrogen bromide to form 2-bromo-2-phenylbutane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a metal catalyst such as palladium or platinum.
Substitution: Hydrogen bromide in the presence of peroxides can lead to anti-Markovnikov addition.
Major Products
Oxidation: Phenylacetic acid, benzaldehyde.
Reduction: 2-Phenylbutane.
Substitution: 2-Bromo-2-phenylbutane.
科学的研究の応用
2-Phenyl-2-butene has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of alkene reactions, including addition and oxidation reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
類似化合物との比較
2-Phenyl-2-butene can be compared with other similar compounds such as:
2-Phenyl-1-butene: This compound has the phenyl group attached to the first carbon of the butene chain, resulting in different reactivity and properties.
Styrene: Styrene has a phenyl group attached to an ethene chain, making it a simpler analog of this compound.
α-Methylstyrene: This compound has a methyl group attached to the alpha position of styrene, making it structurally similar but with different chemical properties
This compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo.
特性
IUPAC Name |
but-2-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYQBMBIJFNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862407 | |
| Record name | (But-2-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-61-3 | |
| Record name | (1-Methyl-1-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




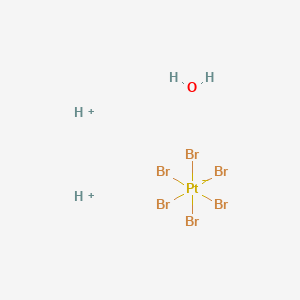



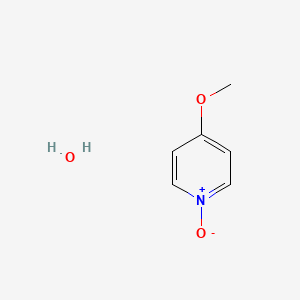
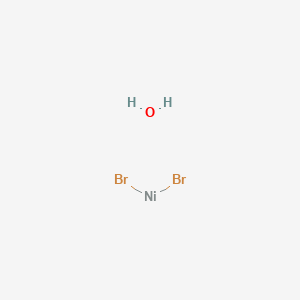

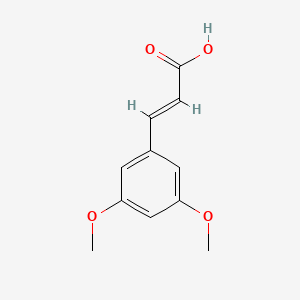
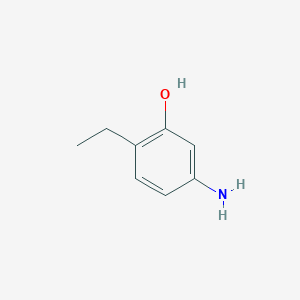
![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B3421068.png)
